molecular formula C7H12O2S B092880 Propyl 3-sulfanylidenebutanoate CAS No. 18457-87-9

Propyl 3-sulfanylidenebutanoate

Cat. No.: B092880
CAS No.: 18457-87-9
M. Wt: 160.24 g/mol
InChI Key: JNVSRTGPXASFKW-UHFFFAOYSA-N
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Description

Propyl 3-sulfanylidenebutanoate is a sulfur-containing ester compound characterized by a sulfanylidene group (C=S) within its structure. The compound’s sulfur group may contribute to unique reactivity, such as participation in thiol-ene click reactions or coordination with metal ions, though direct experimental validation is absent in the referenced materials.

Properties

CAS No.

18457-87-9

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

propyl 3-sulfanylidenebutanoate

InChI

InChI=1S/C7H12O2S/c1-3-4-9-7(8)5-6(2)10/h3-5H2,1-2H3

InChI Key

JNVSRTGPXASFKW-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC(=S)C

Canonical SMILES

CCCOC(=O)CC(=S)C

Synonyms

3-Thiobutanoic acid propyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous sulfur-containing or ester-based compounds can be analyzed for indirect structural and functional comparisons:

Sulfur-Containing Compounds

  • Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane (): This thiirane-functionalized spherosilic features a sulfur-epoxide (thiirane) group attached to a silsesquioxane scaffold. Unlike Propyl 3-sulfanylidenebutanoate’s sulfanylidene group, thiirane (C-S-C cyclic ether) enables ring-opening reactions for crosslinking or polymerization.
  • Its molecular weight (491.12 g/mol) and halogenated structure contrast with this compound’s likely lower molecular weight and non-halogenated ester backbone.

Ester-Based Compounds

  • Propyl Rosethyl (): A fragrance compound with a methoxybenzene core (C₇H₁₄O₂), Propyl Rosethyl shares the propyl ester group with this compound.
  • 3-(Trimethoxysilyl)Propyl Methacrylate (): This hybrid monomer combines methacrylate and silane groups, enabling scaffold formation via hydrolysis-condensation. While this compound lacks silane functionality, both compounds exhibit modular reactivity (ester hydrolysis vs. sulfur-based crosslinking) suitable for material science applications .

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